molecular formula C24H28N2O5 B7691326 N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide

N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide

Cat. No. B7691326
M. Wt: 424.5 g/mol
InChI Key: LXMWLCLUTQBPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide, also known as BMH-21, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BMH-21 is a small molecule inhibitor that targets the DNA helicase enzyme, which is involved in DNA replication and repair.

Mechanism of Action

N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide targets the DNA helicase enzyme, which is involved in DNA replication and repair. The inhibition of this enzyme leads to DNA damage and cell death in cancer cells. N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been shown to have a unique mechanism of action compared to other DNA helicase inhibitors, making it a promising candidate for further research.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. It has also been shown to increase the sensitivity of cancer cells to radiation therapy and chemotherapy. N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been studied for its effects on cell cycle progression, apoptosis, and DNA repair pathways.

Advantages and Limitations for Lab Experiments

N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have high selectivity for the DNA helicase enzyme, making it a specific inhibitor. However, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has limitations in terms of its solubility and stability, which can affect its use in certain experiments.

Future Directions

There are several future directions for research on N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide. One area of interest is the development of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide analogs with improved solubility and stability. Another area of research is the use of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide in combination with other anticancer agents to enhance their efficacy. The potential use of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide in treating viral infections also warrants further investigation. Overall, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent for cancer and viral infections.

Synthesis Methods

The synthesis of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 3,5-dimethoxybenzoic acid and 2-hydroxy-6-methoxyquinoline. These two compounds are reacted with butylamine and formaldehyde to produce the final product, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide. The synthesis method has been optimized to produce high yields of pure N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide, which is essential for its use in scientific research.

Scientific Research Applications

N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition to its anticancer activity, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been studied for its potential use in treating viral infections, such as HIV and hepatitis B.

properties

IUPAC Name

N-butyl-3,5-dimethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-5-6-9-26(24(28)17-12-20(30-3)14-21(13-17)31-4)15-18-10-16-11-19(29-2)7-8-22(16)25-23(18)27/h7-8,10-14H,5-6,9,15H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMWLCLUTQBPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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